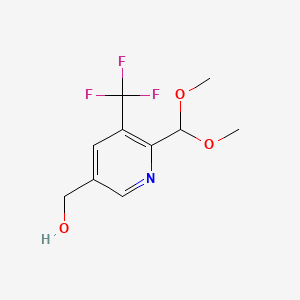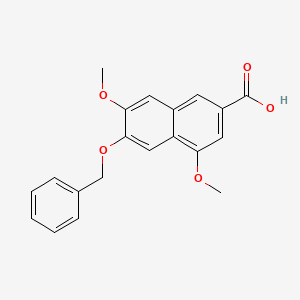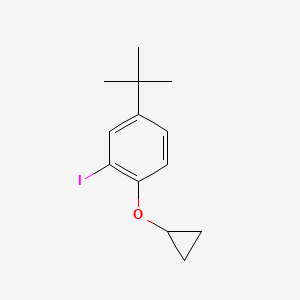
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is an organic compound that features a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene typically involves the introduction of the tert-butyl and cyclopropoxy groups onto a benzene ring, followed by iodination. One common method involves the use of tert-butyl chloride and cyclopropanol in the presence of a base to form the tert-butyl and cyclopropoxy groups, respectively. The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
化学反应分析
Types of Reactions
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tert-butyl and cyclopropoxy groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene has several applications in scientific research:
作用机制
The mechanism of action of 4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene involves its interaction with various molecular targets and pathways. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
Uniqueness
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C13H17IO |
|---|---|
分子量 |
316.18 g/mol |
IUPAC 名称 |
4-tert-butyl-1-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI 键 |
QIYWCNZKGLVLCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


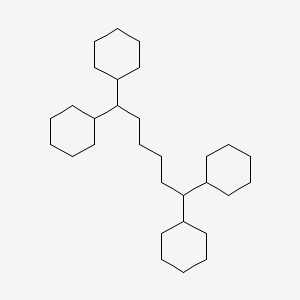

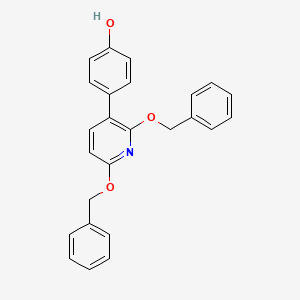

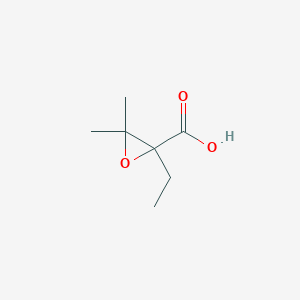
![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



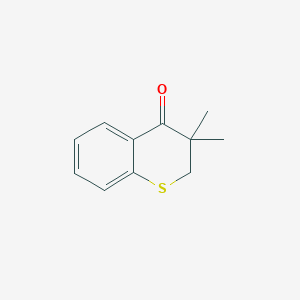
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)

